molecular formula C25H30N2O3 B2608623 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide CAS No. 921521-18-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide

Cat. No.: B2608623
CAS No.: 921521-18-8
M. Wt: 406.526
InChI Key: ADJGHKVRIHGFCZ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide is a complex organic compound that belongs to the class of oxazepines This compound features a unique structure with a tetrahydrobenzo[b][1,4]oxazepine core, which is known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide typically involves multiple steps:

    Formation of the Oxazepine Core: The initial step involves the cyclization of a suitable precursor to form the tetrahydrobenzo[b][1,4]oxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the oxazepine intermediate with 4-(tert-butyl)benzoic acid or its derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, potentially converting it to an alcohol.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or reduced oxazepine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of the oxazepine ring is particularly noteworthy, as similar structures have been found in various drugs.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide
  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzamide

Uniqueness

Compared to similar compounds, N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide is unique due to the presence of the tert-butyl group, which can influence its steric properties and reactivity. This uniqueness can lead to different biological activities and chemical behaviors, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-tert-butyl-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-7-14-27-20-15-19(12-13-21(20)30-16-25(5,6)23(27)29)26-22(28)17-8-10-18(11-9-17)24(2,3)4/h7-13,15H,1,14,16H2,2-6H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJGHKVRIHGFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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